molecular formula C11H12O2 B11768661 5-Phenyloxan-2-one CAS No. 62618-74-0

5-Phenyloxan-2-one

Cat. No.: B11768661
CAS No.: 62618-74-0
M. Wt: 176.21 g/mol
InChI Key: BRYIUUALAMTDIM-UHFFFAOYSA-N
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Description

5-Phenyltetrahydro-2H-pyran-2-one is a heterocyclic compound that features a tetrahydropyran ring fused with a phenyl group. This compound is part of the broader class of 2H-pyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

5-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or ketones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the tetrahydropyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 5-phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-phenyltetrahydro-2H-pyran-2-one include:

Uniqueness

The uniqueness of 5-phenyltetrahydro-2H-pyran-2-one lies in its combination of the tetrahydropyran ring and the phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62618-74-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-phenyloxan-2-one

InChI

InChI=1S/C11H12O2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BRYIUUALAMTDIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCC1C2=CC=CC=C2

Origin of Product

United States

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